molecular formula C20H18N6O2S B2775432 3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895117-07-4

3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No. B2775432
CAS RN: 895117-07-4
M. Wt: 406.46
InChI Key: UFPDKGFWWHEZGG-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-methoxy-N-methylbenzylamine and benzoic acid, 3-methoxy-, methyl ester , are known. They are often used in organic synthesis due to their valuable properties .


Synthesis Analysis

While specific synthesis methods for the requested compound are not available, similar compounds are often synthesized from benzoic acid derivatives or through reactions involving boronic esters .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure. For similar compounds, reactions involving protodeboronation of pinacol boronic esters have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For similar compounds, properties such as molecular weight and InChI have been reported .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamide derivatives have been found to have antimicrobial and antioxidant activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the safety data sheet (SDS) for specific compounds to understand their hazards .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For similar compounds, research has focused on developing new synthesis methods and exploring their biological activities .

properties

IUPAC Name

3-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-12-6-4-8-15(10-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-5-9-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPDKGFWWHEZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

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